molecular formula C21H40O4 B587898 rac 1-Oleoyl Glycerol-d5 CAS No. 565183-24-6

rac 1-Oleoyl Glycerol-d5

Cat. No.: B587898
CAS No.: 565183-24-6
M. Wt: 361.578
InChI Key: RZRNAYUHWVFMIP-FNKKQMTJSA-N
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Description

rac 1-Oleoyl Glycerol-d5: is a fatty acid ester, specifically a monoacylglycerol, where the glycerol backbone is isotopically labeled with deuterium atoms. This compound is often used in research settings due to its unique properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: : rac 1-Oleoyl Glycerol-d5 can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The isotopic labeling with deuterium is achieved by using deuterated glycerol in the reaction .

Industrial Production Methods: : In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: : rac 1-Oleoyl Glycerol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac 1-Oleoyl Glycerol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac 1-Oleoyl Glycerol-d5 involves its interaction with lipid metabolic pathways. It acts as a substrate for lipases, which hydrolyze the ester bond to release free fatty acids and glycerol. This process is crucial in the regulation of lipid homeostasis and energy production .

Comparison with Similar Compounds

Similar Compounds

    1-Oleoyl-rac-glycerol: Similar structure but without deuterium labeling.

    1-Stearoyl-rac-glycerol: Contains a stearic acid moiety instead of oleic acid.

    1-Linoleoyl-rac-glycerol: Contains a linoleic acid moiety.

Uniqueness: : rac 1-Oleoyl Glycerol-d5 is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and mass spectrometry analysis. This labeling allows for precise tracking of metabolic pathways and interactions within biological systems .

Properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-FNKKQMTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858249
Record name 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565183-24-6
Record name 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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